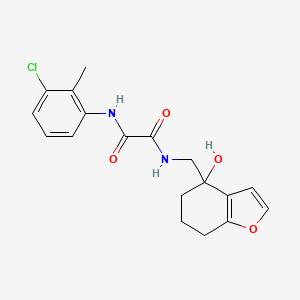
cis-2,6-Dimethylmorpholine-4-sulfonyl chloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“Cis-2,6-Dimethylmorpholine” is a versatile intermediate that is primarily used in the synthesis of pharmaceutical ingredients . It serves mainly as a building block for pharmaceutical ingredients .
Synthesis Analysis
“Cis-2,6-Dimethylmorpholine” is used in the synthesis of p38α MAP kinase inhibitors used in the treatment of autoimmune diseases . It is also used towards the synthesis of potent agonists and antagonists of 5-HT 4 receptors .Molecular Structure Analysis
The molecular formula of “Cis-2,6-Dimethylmorpholine” is C6H13NO . The average mass is 115.174 Da and the monoisotopic mass is 115.099716 Da . The IUPAC name is (2S,6R)-2,6-dimethylmorpholine .Chemical Reactions Analysis
“Cis-2,6-Dimethylmorpholine” is a versatile intermediate and is mainly used in the synthesis of pharmaceutical ingredients . It serves mainly as a building block for pharmaceutical ingredients .Physical and Chemical Properties Analysis
“Cis-2,6-Dimethylmorpholine” is a clear colorless liquid . It has a density of 0.9300g/mL and a boiling point of 140°C to 142°C . The refractive index is 1.4450 to 1.447 . It is miscible in water and has a viscosity of 5.3 mPa.s at 20°C .Applications De Recherche Scientifique
1. Reaction Mechanisms and Ligand Behavior
The study of reaction mechanisms involving cis-2,6-dimethylmorpholine derivatives is a significant area of research. For instance, cis-[Pt(dmso)2Cl2](dmso = dimethyl sulfoxide) reacts with heterocyclic nitrogen bases, depending on the steric requirements of the base. The reaction products vary, suggesting an interplay between trans effects and steric repulsion in the presence of 2,6-disubstituted pyridines (Annibale et al., 1992).
2. Structural and Spectroscopic Analysis
Research on cis-2,6-dimethylmorpholine derivatives often involves structural and spectroscopic analyses. For instance, the study of cis- and trans-dihalotetrakis(dimethyl sulfoxide)ruthenium(II) complexes showed differences in isomer stability, indicating the influence of ligand orientation and steric hindrance on complex stability and reactivity (Alessio et al., 1988).
3. Role in Catalysis
The "chiral-at-metal" octahedral ruthenium(II) complexes with achiral ligands, including those involving dimethylmorpholine derivatives, have been evaluated as catalysts. These complexes displayed enantioselectivity in the oxidation of sulfides to sulfoxides, demonstrating the potential of such complexes in asymmetric catalysis (Chavarot et al., 2003).
4. Synthesis and Chemical Behavior
The synthesis of compounds such as 2,3-dimethyl-1,4-thiamorpholines from related cis-2,6-dimethylmorpholine derivatives and their subsequent chemical behavior is an area of research focus. These studies provide insights into stereospecific syntheses and the properties of the resulting compounds (Brunet et al., 1988).
5. Medicinal Chemistry and Drug Development
cis-2,6-Dimethylmorpholine derivatives are also explored in the field of medicinal chemistry. For example, dimethyl sulfoxide, a related compound, has been studied in the development of histone deacetylase inhibitors like vorinostat, demonstrating its importance in drug discovery (Marks & Breslow, 2007).
Safety and Hazards
“Cis-2,6-Dimethylmorpholine” is harmful if swallowed, causes severe skin burns and eye damage, and is harmful in contact with skin . It is also a flammable liquid and vapor . Safety measures include wearing protective gloves, clothing, and eye protection. If swallowed, rinse mouth but do not induce vomiting .
Propriétés
IUPAC Name |
(2S,6R)-2,6-dimethylmorpholine-4-sulfonyl chloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12ClNO3S/c1-5-3-8(12(7,9)10)4-6(2)11-5/h5-6H,3-4H2,1-2H3/t5-,6+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IOHUKINMPIUAFU-OLQVQODUSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CC(O1)C)S(=O)(=O)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1CN(C[C@@H](O1)C)S(=O)(=O)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12ClNO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.68 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
727989-87-9 |
Source


|
| Record name | (2R,6S)-2,6-dimethylmorpholine-4-sulfonyl chloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![N-[[4-ethyl-5-[(4-nitrophenyl)methylsulfanyl]-1,2,4-triazol-3-yl]methyl]adamantane-1-carboxamide](/img/structure/B2928740.png)


![1-{4-[(4-chlorobenzoyl)amino]benzoyl}-N-isobutylpiperidine-4-carboxamide](/img/structure/B2928746.png)

![N-((5-((2-(benzo[d]thiazol-2-ylamino)-2-oxoethyl)thio)-4-(m-tolyl)-4H-1,2,4-triazol-3-yl)methyl)-3-fluorobenzamide](/img/structure/B2928749.png)

![1-(3-chlorophenyl)-4-{1-[2-(2-methoxyphenoxy)ethyl]-1H-benzimidazol-2-yl}pyrrolidin-2-one](/img/structure/B2928752.png)

![(2,3-Dihydrobenzo[b][1,4]dioxin-5-yl)(3-phenylazepan-1-yl)methanone](/img/structure/B2928756.png)
![methyl 2-[4,5-bis(hydroxymethyl)-1H-1,2,3-triazol-1-yl]benzenecarboxylate](/img/structure/B2928757.png)
![5-(Benzo[d]thiazol-2-ylthio)-2-phenyl-4-tosyloxazole](/img/structure/B2928758.png)
![4-[3-(4-bromophenyl)-1,2,4-oxadiazol-5-yl]-2-(4-methoxyphenyl)isoquinolin-1(2H)-one](/img/structure/B2928760.png)
![N-[4-(3-hydroxyphenyl)-1,3-thiazol-2-yl]-1-(prop-2-yn-1-yl)piperidine-4-carboxamide](/img/structure/B2928762.png)
